molecular formula C7H10O2 B028162 Methyl 2,2-dimethylbut-3-ynoate CAS No. 95924-34-8

Methyl 2,2-dimethylbut-3-ynoate

Cat. No.: B028162
CAS No.: 95924-34-8
M. Wt: 126.15 g/mol
InChI Key: JALDGRUZXZRJGJ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylbut-3-ynoate is an organic compound with the molecular formula C7H10O2. It is a liquid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by its unique structure, which includes a but-3-ynoate group and two methyl groups attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethylbut-3-ynoate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbut-3-yn-2-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced purification techniques such as fractional distillation and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylbut-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2,2-dimethylbut-3-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 2,2-dimethylbut-3-ynoate exerts its effects depends on the specific reaction it undergoesThe pathways involved may include nucleophilic attack on the ester group or electrophilic addition to the alkyne group .

Comparison with Similar Compounds

Similar Compounds

  • Methyl but-2-ynoate
  • Ethyl 2,2-dimethylbut-3-ynoate
  • Propyl 2,2-dimethylbut-3-ynoate

Uniqueness

Methyl 2,2-dimethylbut-3-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of two methyl groups at the second carbon atom enhances its steric hindrance and influences its chemical behavior compared to similar compounds .

Properties

IUPAC Name

methyl 2,2-dimethylbut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDGRUZXZRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569827
Record name Methyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95924-34-8
Record name Methyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethylbut-3-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diazomethane (−10 g) in ether (400 mL) was added dropwise 2,2-dimethyl-but-3-ynoic acid (10.5 g, 93.7 mmol) at 0° C. The mixture was warmed to room temperature and stirred overnight. The mixture was distilled under atmospheric pressure to give crude methyl 2,2-dimethylbut-3-ynoate (14 g), which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 3.76 (s, 3H), 2.28 (s, 1H), 1.50 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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